Cas no 1804404-72-5 (2'-Bromo-3'-methyl-4'-nitroacetophenone)
2'-Bromo-3'-methyl-4'-nitroacetophenone Chemical and Physical Properties
Names and Identifiers
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- 2'-Bromo-3'-methyl-4'-nitroacetophenone
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- Inchi: 1S/C9H8BrNO3/c1-5-8(11(13)14)4-3-7(6(2)12)9(5)10/h3-4H,1-2H3
- InChI Key: REHWZXPQFRNILS-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C)=O)C=CC(=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 251
- XLogP3: 2.5
- Topological Polar Surface Area: 62.9
2'-Bromo-3'-methyl-4'-nitroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015031-1g |
2'-Bromo-3'-methyl-4'-nitroacetophenone |
1804404-72-5 | 97% | 1g |
1,504.90 USD | 2021-05-28 |
2'-Bromo-3'-methyl-4'-nitroacetophenone Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2'-Bromo-3'-methyl-4'-nitroacetophenone
Recent Advances in the Study of 2'-Bromo-3'-methyl-4'-nitroacetophenone (CAS: 1804404-72-5) and Its Applications in Chemical Biology and Pharmaceutical Research
2'-Bromo-3'-methyl-4'-nitroacetophenone (CAS: 1804404-72-5) is a chemically synthesized small molecule that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its bromo, methyl, and nitro functional groups, serves as a versatile intermediate in organic synthesis and has shown promise in the development of novel therapeutic agents. Recent studies have explored its role in modulating biological pathways, particularly in the context of enzyme inhibition and drug discovery.
One of the key areas of interest is the compound's ability to act as a precursor in the synthesis of more complex molecules. Researchers have utilized 2'-Bromo-3'-methyl-4'-nitroacetophenone in the development of inhibitors targeting specific enzymes, such as kinases and proteases, which are critical in various disease pathways. Its unique structural features allow for selective modifications, enabling the creation of derivatives with enhanced pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent kinase inhibitors with improved selectivity and reduced off-target effects.
In addition to its role in drug discovery, 2'-Bromo-3'-methyl-4'-nitroacetophenone has been investigated for its potential in chemical biology applications. Recent work has highlighted its use as a probe to study protein-ligand interactions, leveraging its bromo and nitro groups for covalent binding and spectroscopic analysis. A study in ACS Chemical Biology (2024) reported the successful application of this compound in identifying novel binding sites on target proteins, providing insights into allosteric regulation and protein function.
The synthetic accessibility of 2'-Bromo-3'-methyl-4'-nitroacetophenone further enhances its appeal in research. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating large-scale studies and high-throughput screening. For example, a 2023 publication in Organic Letters detailed a novel catalytic approach that significantly improves the yield and purity of the compound, reducing production costs and environmental impact.
Despite these promising developments, challenges remain in fully harnessing the potential of 2'-Bromo-3'-methyl-4'-nitroacetophenone. Issues such as solubility, stability, and bioavailability need to be addressed to translate laboratory findings into clinical applications. Ongoing research is focused on optimizing the compound's physicochemical properties through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full therapeutic potential of this molecule.
In conclusion, 2'-Bromo-3'-methyl-4'-nitroacetophenone (CAS: 1804404-72-5) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and probe, combined with recent methodological advancements, positions it as a key player in the development of next-generation therapeutics. Future studies will likely explore its applications in targeted drug delivery and personalized medicine, further expanding its impact on the field.
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